![molecular formula C13H15ClN2O2 B1202164 2-Chlor-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamid CAS No. 21424-91-9](/img/structure/B1202164.png)

2-Chlor-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamid

Übersicht

Beschreibung

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, also known as 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

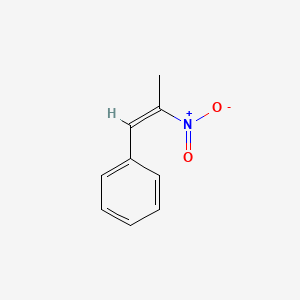

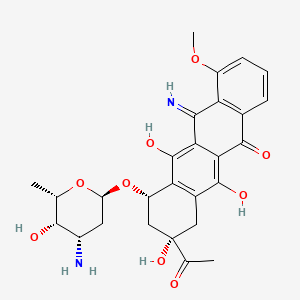

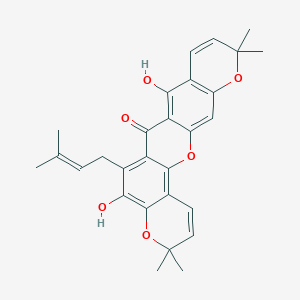

Indolderivate sollen potente antivirale Eigenschaften aufweisen. Insbesondere Verbindungen, die strukturell mit Isamid verwandt sind, haben eine hemmende Wirkung gegen Influenza A und andere Viren gezeigt {svg_1}. Das Vorhandensein des Indolkern trägt zur hoch affinen Bindung an virale Rezeptoren bei und stört möglicherweise die virale Replikationsprozesse.

Anti-inflammatorische Eigenschaften

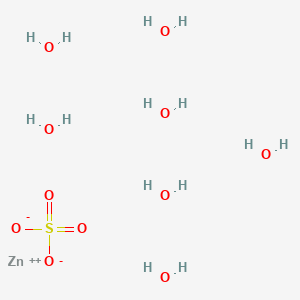

Der Indolkern, ein Kernbestandteil von Isamid, ist mit entzündungshemmenden Wirkungen verbunden. Dies ist besonders relevant bei der Entwicklung neuer Therapeutika, die auf die Behandlung chronischer Entzündungen abzielen {svg_2}. Die Modulation von Entzündungswegen durch Indolderivate kann zu bedeutenden klinischen Anwendungen führen.

Antikrebsanwendungen

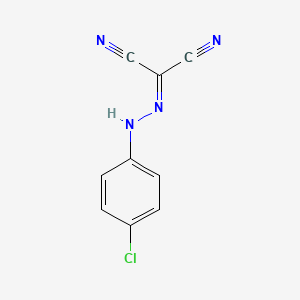

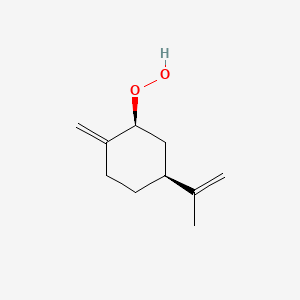

Isamid und verwandte Indolderivate wurden auf ihre Antikrebsaktivitäten hin untersucht. Es ist bekannt, dass sie mit verschiedenen zellulären Zielstrukturen interagieren, die für die Krebsentwicklung entscheidend sind, wie z. B. Enzyme, Rezeptoren und DNA {svg_3}. Diese Interaktion kann zur Hemmung des Tumorwachstums und Induktion von Apoptose in Krebszellen führen.

Anti-HIV-Effekte

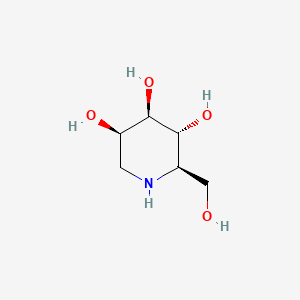

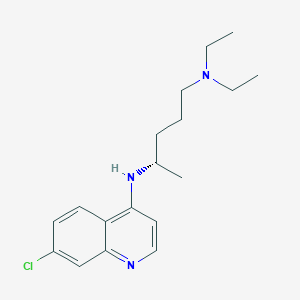

Indolderivate wurden auf ihre potenzielle Rolle in Anti-HIV-Therapien untersucht. Einige Verbindungen dieser Klasse haben gezeigt, dass sie die Replikation des HIV-Virus hemmen können, was sie zu Kandidaten für weitere Untersuchungen als Anti-HIV-Mittel macht {svg_4}.

Antioxidative Kapazität

Die in Isamid vorhandene Indolstruktur ist bekanntermaßen antioxidativ wirksam. Dies ist wichtig im Zusammenhang mit der Verhinderung von oxidativem Stress-bedingten Schäden auf zellulärer Ebene, die an verschiedenen Krankheiten beteiligt sind {svg_5}.

Antibakterielle Aktivität

Forschungen haben gezeigt, dass Indolderivate als wirksame antimikrobielle Mittel wirken können. Isamid kann aufgrund seines Indolkern zur Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme beitragen {svg_6}.

Antituberkulose-Potenzial

Tuberkulose ist nach wie vor eine große globale Gesundheitsherausforderung, und Indolderivate, einschließlich Isamid, wurden als potenzielle Antituberkulosemittel identifiziert. Ihr Wirkmechanismus könnte die Hemmung des Wachstums und Überlebens von Mykobakterien umfassen {svg_7}.

Antidiabetische und Antimalaria-Therapien

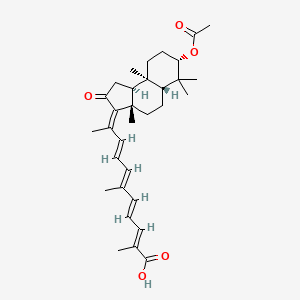

Indolderivate werden auf ihre Verwendung in antidiabetischen und antimalaria-Therapien untersucht. Die vielfältigen biologischen Aktivitäten dieser Verbindungen deuten darauf hin, dass sie bei der Kontrolle des Blutzuckerspiegels und der Vorbeugung von Malaria-Infektionen wirksam sein könnten {svg_8}.

Wirkmechanismus

Target of Action

Similar indole derivatives have been found to bind with high affinity to multiple receptors . For instance, 5-MeO-DALT, an indole derivative, binds to various serotonin and adrenergic receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes in cellular function . For example, 5-MeO-DALT acts as a monoamine reuptake inhibitor .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPNTKRPMTACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175697 | |

| Record name | Isamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21424-91-9 | |

| Record name | Isamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

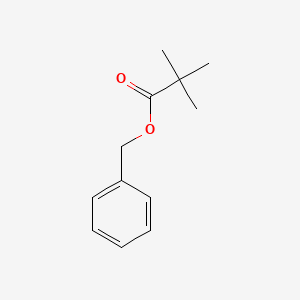

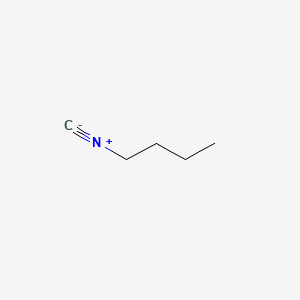

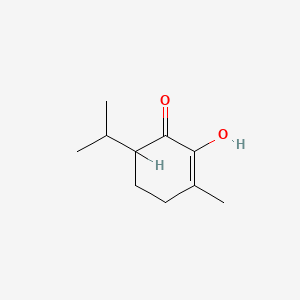

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isamide interact with the 5-hydroxytryptamine (5-HT) system, and what are the downstream effects?

A1: Research indicates that Isamide acts as a competitive antagonist of 5-HT, specifically in the rat uterus. [] This means it competes with 5-HT for binding to its receptors, effectively blocking 5-HT's actions. The study demonstrated that Isamide effectively inhibited uterine contractions induced by 5-HT in a dose-dependent manner. This blockade was found to be reversible and specific to the 5-HT receptor, as Isamide didn't affect contractions induced by other agents like oxytocin or bradykinin. [] This specific interaction with the 5-HT system suggests potential applications in understanding 5-HT related physiological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)

![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)